
Cyclobutanecarbonyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutanecarbonyl bromide is an organic compound with the molecular formula C₅H₇BrO. It is a derivative of cyclobutane, a four-membered ring structure, and contains a carbonyl group (C=O) bonded to a bromine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclobutanecarbonyl bromide can be synthesized through several methods. One common approach involves the reaction of cyclobutanecarboxylic acid with thionyl bromide (SOBr₂) under reflux conditions. The reaction proceeds as follows:
Cyclobutanecarboxylic acid+SOBr2→Cyclobutanecarbonyl bromide+SO2+HBr
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure consistent product quality and yield. The choice of reagents and reaction conditions can be optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclobutanecarbonyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to form cyclobutanecarboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Amides, esters, thioesters.
Reduction: Cyclobutanemethanol.
Oxidation: Cyclobutanecarboxylic acid .
Wissenschaftliche Forschungsanwendungen
Cyclobutanecarbonyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various cyclobutane-containing compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Cyclobutane derivatives are explored for their potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties .
Wirkmechanismus
The mechanism of action of cyclobutanecarbonyl bromide involves its reactivity towards nucleophiles and electrophiles. The carbonyl group (C=O) is highly polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. The bromine atom, being a good leaving group, facilitates substitution reactions. The compound’s reactivity is influenced by the ring strain in the cyclobutane ring, which can affect the stability and reactivity of intermediates formed during reactions .
Vergleich Mit ähnlichen Verbindungen
Cyclobutanecarbonyl bromide can be compared with other similar compounds, such as:
Cyclobutanecarbonyl chloride: Similar in structure but contains a chlorine atom instead of bromine. It exhibits similar reactivity but may differ in reaction conditions and yields.
Cyclobutanecarboxylic acid: The parent carboxylic acid from which this compound is derived. It is less reactive and does not undergo nucleophilic substitution as readily.
Cyclobutanemethanol: The reduced form of this compound, containing a hydroxyl group instead of a carbonyl group. .
Eigenschaften
IUPAC Name |
cyclobutanecarbonyl bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-5(7)4-2-1-3-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLJDNPAYGPMMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517566 |
Source


|
| Record name | Cyclobutanecarbonyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76940-04-0 |
Source


|
| Record name | Cyclobutanecarbonyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
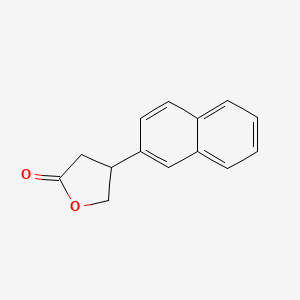
![9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14433236.png)
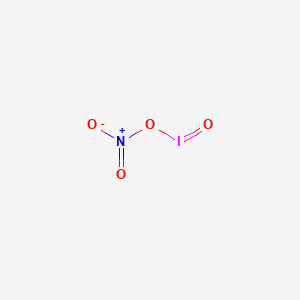
![N-[4-(methanesulfonamido)-2-methoxyphenyl]butanamide](/img/structure/B14433244.png)
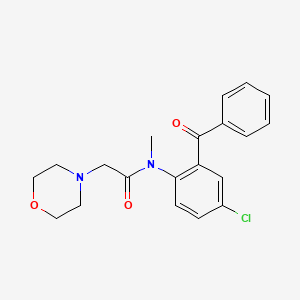

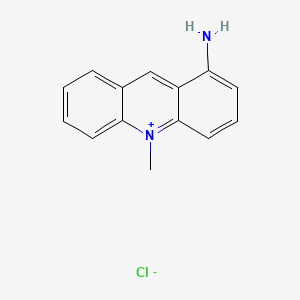
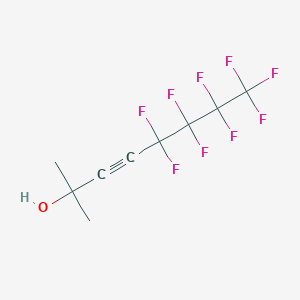
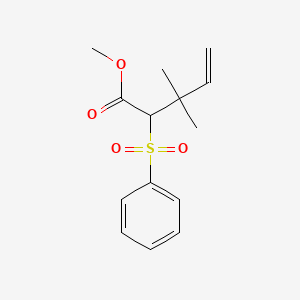

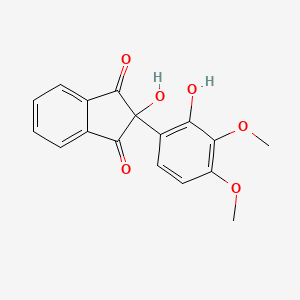

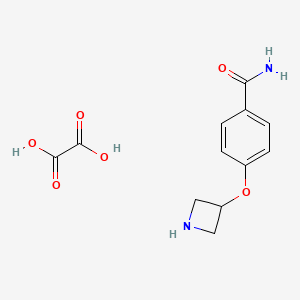
![1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14433294.png)
